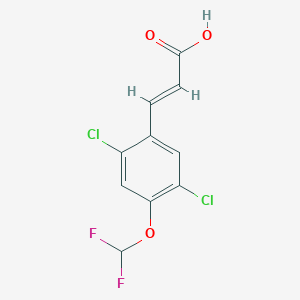![molecular formula C8H8BrN B13727826 4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
4-[(E)-1-bromoprop-1-en-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-1-bromoprop-1-en-2-yl]pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a bromopropenyl group at the fourth position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-bromoprop-1-en-2-yl]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 4-propenylpyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is then purified through techniques such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
4-[(E)-1-bromoprop-1-en-2-yl]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like peracids.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts to form the corresponding saturated compound.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Saturated pyridine derivatives.
科学的研究の応用
4-[(E)-1-bromoprop-1-en-2-yl]pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-[(E)-1-bromoprop-1-en-2-yl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Pyridine: The parent compound, known for its basicity and wide range of applications.
4-propenylpyridine: A precursor in the synthesis of 4-[(E)-1-bromoprop-1-en-2-yl]pyridine.
4-bromopyridine: Another brominated pyridine with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a propenyl group, which confer distinct reactivity and potential applications compared to other pyridine derivatives. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and research.
特性
分子式 |
C8H8BrN |
|---|---|
分子量 |
198.06 g/mol |
IUPAC名 |
4-[(E)-1-bromoprop-1-en-2-yl]pyridine |
InChI |
InChI=1S/C8H8BrN/c1-7(6-9)8-2-4-10-5-3-8/h2-6H,1H3/b7-6+ |
InChIキー |
VXANMPCZLCIFMM-VOTSOKGWSA-N |
異性体SMILES |
C/C(=C\Br)/C1=CC=NC=C1 |
正規SMILES |
CC(=CBr)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




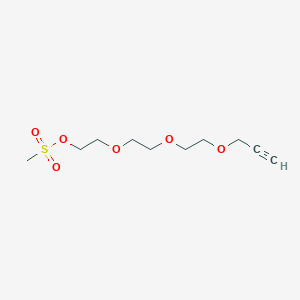
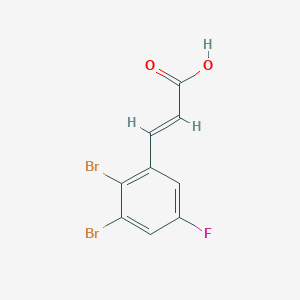
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
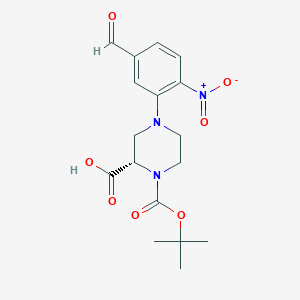
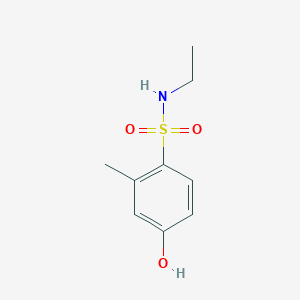
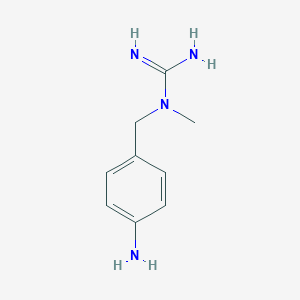
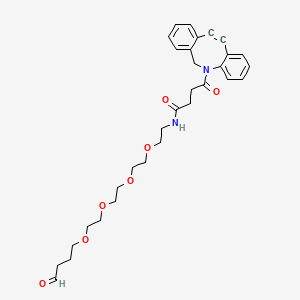
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
